molecular formula C15H19NO B1289772 2-Benzyl-2-azaspiro[3.5]nonan-7-one CAS No. 203661-65-8

2-Benzyl-2-azaspiro[3.5]nonan-7-one

Cat. No.: B1289772
CAS No.: 203661-65-8
M. Wt: 229.32 g/mol
InChI Key: KUMXHNZWUYDLSK-UHFFFAOYSA-N
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Description

Significance of Azaspiro[3.5]nonane Scaffolds in Modern Organic Synthesis and Chemical Biology Research

Azaspiro[3.5]nonane scaffolds are of significant interest in modern organic synthesis and chemical biology due to their unique conformational constraints and their ability to serve as bioisosteres for more common cyclic structures like piperidine. researchgate.net The introduction of a spirocyclic framework can lead to a more defined three-dimensional arrangement of substituents, which is crucial for optimizing interactions with biological targets. tandfonline.comtandfonline.com This has led to the exploration of azaspiro[3.5]nonane derivatives in drug discovery programs. For instance, novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent G protein-coupled receptor 119 (GPR119) agonists, which are targets for the treatment of type 2 diabetes. nih.gov The spirocyclic core in these compounds plays a critical role in orienting the pharmacophoric elements for optimal receptor engagement. nih.gov

The development of synthetic methodologies to access these complex scaffolds is an active area of research. researchgate.net The ability to functionalize the azaspiro[3.5]nonane core at various positions allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. researchgate.net

Structural Characteristics of the 2-Benzyl-2-azaspiro[3.5]nonan-7-one Ring System

The this compound molecule possesses a distinct architecture. It features a central spiro atom, a quaternary carbon, that connects a four-membered azetidine (B1206935) ring and a six-membered cyclohexanone (B45756) ring. The azetidine ring is substituted at the nitrogen atom (position 2) with a benzyl (B1604629) group, while the cyclohexanone ring bears a ketone functional group at position 7.

The presence of the spirocyclic junction imparts significant conformational rigidity to the molecule compared to its non-spirocyclic or larger ring analogues. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target. The benzyl group provides a lipophilic domain and can engage in various intermolecular interactions, including pi-stacking. The ketone group offers a site for further chemical modification, allowing for the introduction of diverse functionalities through reactions such as reduction, condensation, or alpha-functionalization.

A detailed conformational analysis of related N-benzyl substituted amides has shown that the rotational equilibrium around the N-benzyl bond can be influenced by the surrounding molecular framework, which would also be a key structural feature in this compound. scielo.brresearchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number203661-65-8 bldpharm.comchemicalbook.com
Molecular FormulaC15H19NO fluorochem.co.uk
Molecular Weight229.32 g/mol fluorochem.co.uk
LogP2.47 fluorochem.co.uk
Hydrogen Bond Acceptors2 fluorochem.co.uk
Hydrogen Bond Donors0 fluorochem.co.uk
Rotatable Bond Count2 fluorochem.co.uk

Note: The LogP value is an estimate and can vary based on the calculation method.

Historical Context and Evolution of Spirocyclic Azanonane Research

The interest in spirocyclic compounds in medicinal chemistry is not new, with early examples dating back several decades. tandfonline.com However, the systematic exploration of their potential and the development of efficient synthetic routes have seen a significant surge in more recent times. researchgate.net Initially, the synthesis of spirocycles was often challenging, which limited their widespread application. tandfonline.com

The evolution of research in this area has been driven by the increasing recognition of the "escape from flatland" concept in drug discovery, which advocates for the use of more three-dimensional molecules to improve pharmacological properties. univ.kiev.ua This has spurred the development of novel synthetic methods for constructing spirocyclic scaffolds, including those containing nitrogen atoms (azaspirocycles).

Early research often focused on larger, more accessible spiro-rings. However, with advancements in synthetic chemistry, the focus has expanded to include more strained and complex systems like the azaspiro[3.5]nonane framework. The synthesis of spirocyclic azetidines, for example, has been an area of active investigation, with methods being developed to create these structures from common cyclic carboxylic acids. nih.gov The development of catalytic and enantioselective methods for the synthesis of spirocyclic azetidines represents a significant advancement in the field. acs.org

Overview of Current Research Paradigms for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, current research paradigms for closely related azaspiro[3.5]nonane derivatives provide strong indicators of its potential areas of investigation.

A primary focus of current research is the utilization of these scaffolds in medicinal chemistry. As demonstrated by the work on GPR119 agonists, the azaspiro[3.5]nonane core is being actively explored for the development of new therapeutic agents. nih.gov Research in this area typically involves the synthesis of a library of analogues with variations in the substituents on both the azetidine and cyclohexane (B81311) rings to establish structure-activity relationships (SAR).

Furthermore, there is a growing interest in the development of more efficient and versatile synthetic routes to access these spirocyclic systems. This includes the exploration of novel cyclization strategies and the use of modern catalytic methods. researchgate.net The synthesis of multifunctional spirocyclic azetidines that can be readily incorporated into larger molecules is a key objective. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-2-azaspiro[3.5]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-14-6-8-15(9-7-14)11-16(12-15)10-13-4-2-1-3-5-13/h1-5H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMXHNZWUYDLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595438
Record name 2-Benzyl-2-azaspiro[3.5]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203661-65-8
Record name 2-Benzyl-2-azaspiro[3.5]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 2 Benzyl 2 Azaspiro 3.5 Nonan 7 One

Reactivity of the Nitrogen Heteroatom within the Spirocyclic Framework

The nitrogen atom in the 2-azaspiro[3.5]nonane framework is a tertiary amine, which typically exhibits nucleophilic and basic properties. However, its reactivity is influenced by the steric hindrance imposed by the spirocyclic system and the electronic effects of the benzyl (B1604629) substituent.

A key transformation involving the nitrogen heteroatom is N-debenzylation . The benzyl group is a common protecting group for amines and its removal is a crucial step in many synthetic pathways, allowing for further functionalization of the nitrogen. Catalytic hydrogenation is a widely employed method for N-debenzylation. This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). nih.gov The addition of an acid, such as acetic acid, can facilitate the debenzylation of N-benzyl amines, particularly in cases where the nitrogen is part of a sterically hindered or electron-rich system. nih.gov

The debenzylation of 2-benzyl-2-azaspiro[3.5]nonan-7-one would yield the secondary amine, 2-azaspiro[3.5]nonan-7-one. This derivative serves as a valuable intermediate for the introduction of a wide array of substituents at the nitrogen position through N-alkylation, N-acylation, or reductive amination reactions, thus enabling the synthesis of a library of analogs with diverse properties.

Transformations of the Ketone Functionality at the 7-Position

The ketone at the 7-position of the cyclohexane (B81311) ring is a versatile functional group that can undergo a variety of transformations to introduce new functionalities and modify the spirocyclic core.

Reduction of the Ketone: The carbonyl group can be reduced to a hydroxyl group to form 2-benzyl-2-azaspiro[3.5]nonan-7-ol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for this transformation. The stereochemical outcome of the reduction can be influenced by the choice of reagent and reaction conditions, potentially leading to the formation of either the syn or anti alcohol isomer. The corresponding hydroxylated compound, benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate, highlights the feasibility of this reduction. smolecule.com

Olefination Reactions: The ketone can be converted to an exocyclic double bond through olefination reactions.

The Wittig reaction , utilizing a phosphonium (B103445) ylide, is a classic method for converting ketones to alkenes. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate (B1237965) carbanion, is another powerful tool for olefination and often favors the formation of the (E)-alkene. nrochemistry.comwikipedia.org These reactions would yield 7-methylene-2-benzyl-2-azaspiro[3.5]nonane or its substituted derivatives, which can serve as precursors for further modifications.

Reductive Amination: The ketone can be converted to an amine via reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This strategy allows for the introduction of a primary, secondary, or tertiary amine at the 7-position.

Transformation Reagents and Conditions Product
ReductionNaBH₄ or LiAlH₄ in a suitable solvent (e.g., methanol, THF)2-Benzyl-2-azaspiro[3.5]nonan-7-ol
Wittig ReactionPhosphonium ylide (e.g., Ph₃P=CH₂) in an appropriate solvent7-Methylene-2-benzyl-2-azaspiro[3.5]nonane
Horner-Wadsworth-Emmons ReactionPhosphonate carbanion and a base (e.g., NaH)(E)-7-Alkylidene-2-benzyl-2-azaspiro[3.5]nonane
Reductive AminationAmine (R-NH₂), reducing agent (e.g., NaBH₃CN)7-Amino-2-benzyl-2-azaspiro[3.5]nonane derivative

Modifications of the Benzyl Moiety and Aromatic Substitutions

The benzyl group attached to the nitrogen atom offers another site for chemical modification. As discussed previously, N-debenzylation is a primary transformation. nih.gov

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed if a suitable handle, like a halogen atom, is present on the aromatic ring. This would require the synthesis of a substituted benzyl precursor prior to its introduction to the azaspiro[3.5]nonane scaffold.

Ring-Opening and Rearrangement Processes of the Azaspiro[3.5]nonane System

The strained four-membered azetidine (B1206935) ring and the six-membered cyclohexane ring of the azaspiro[3.5]nonane system can potentially undergo ring-opening or rearrangement reactions under specific conditions.

A notable rearrangement applicable to the ketone at the 7-position is the Beckmann rearrangement . wikipedia.orgalfa-chemistry.commasterorganicchemistry.comorganic-chemistry.org This reaction transforms an oxime into an amide. The oxime of this compound can be prepared by reacting the ketone with hydroxylamine. Subsequent treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride can induce the rearrangement. wikipedia.orgalfa-chemistry.com This would lead to a ring expansion of the cyclohexane ring, resulting in a spirocyclic lactam, specifically a derivative of 2-benzyl-2,8-diazaspiro[4.5]decan-7-one. The migration of the carbon atom anti to the oxime's hydroxyl group determines the structure of the resulting lactam.

Strategies for Diversification and Functionalization of this compound Derivatives

The chemical reactivity at the nitrogen, ketone, and benzyl group provides multiple avenues for the diversification and functionalization of this compound. A combinatorial approach can be envisioned to generate a library of derivatives for applications in drug discovery and materials science.

A primary strategy involves the N-debenzylation to yield the parent secondary amine, which can then be functionalized with a wide range of substituents. This allows for the modulation of properties such as lipophilicity, basicity, and biological activity.

The ketone at the 7-position serves as a key handle for introducing diversity. As outlined in section 3.2, it can be transformed into alcohols, alkenes, and amines. Each of these new functional groups can be further elaborated. For instance, the hydroxyl group can be etherified or esterified, and the amine can be acylated or alkylated.

Advanced Spectroscopic and Structural Characterization of 2 Benzyl 2 Azaspiro 3.5 Nonan 7 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic compounds in solution. For 2-Benzyl-2-azaspiro[3.5]nonan-7-one, both ¹H and ¹³C NMR spectroscopy would provide critical information regarding its molecular framework.

In the ¹H NMR spectrum, the benzylic protons (CH₂) adjacent to the nitrogen atom are expected to appear as a singlet, typically in the range of 3.5-4.5 ppm. The exact chemical shift would be influenced by the electronic environment and conformational rigidity of the azaspirocyclic system. The protons of the aromatic ring would present as a multiplet between 7.2 and 7.4 ppm. The protons on the spirocyclic rings would exhibit complex splitting patterns in the aliphatic region of the spectrum, generally between 1.5 and 3.0 ppm. The protons alpha to the carbonyl group are expected to be the most deshielded among the aliphatic protons.

The ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) is anticipated to resonate significantly downfield, typically in the range of 200-220 ppm, a characteristic feature for ketones. researchgate.net The carbons of the benzyl (B1604629) group would appear in the aromatic region (125-140 ppm), with the ipso-carbon having a distinct chemical shift. The benzylic carbon would be found around 50-60 ppm. The spiro carbon atom, a quaternary carbon, would likely have a chemical shift in the range of 40-60 ppm. The remaining aliphatic carbons of the spirocyclic system would appear in the upfield region of the spectrum.

For a closely related analogue, Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate, reported ¹H NMR data shows benzylic protons at δ 3.66 ppm and a carboxylate carbonyl at δ 170.5 ppm in the ¹³C NMR spectrum. While this analogue has a different functional group at position 7, it provides a valuable reference for the expected chemical shifts in the benzyl and azaspirocyclic portions of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.20 - 7.40Multiplet
Benzylic (CH₂)3.50 - 3.70Singlet
Aliphatic (spirocycle)1.50 - 3.00Multiplets

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)205 - 215
Aromatic (C₆H₅)127 - 138
Benzylic (CH₂)55 - 65
Spiro (C)40 - 50
Aliphatic (CH₂)20 - 40

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₅H₁₉NO), the molecular weight is 229.32 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 229.

The fragmentation of this compound would likely be directed by the nitrogen atom and the carbonyl group. Alpha-cleavage is a common fragmentation pathway for amines and ketones. libretexts.orgmiamioh.edu Cleavage of the bond between the benzylic carbon and the nitrogen could lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a prominent peak in the mass spectra of benzyl-containing compounds. Another likely fragmentation is the loss of the benzyl group to give a fragment corresponding to the 2-azaspiro[3.5]nonan-7-one radical cation.

The presence of the ketone functionality would also influence the fragmentation. A characteristic cleavage for cyclic ketones is the loss of CO (28 Da) through a McLafferty-type rearrangement or other ring-opening mechanisms. researchgate.net Therefore, a peak at m/z 201 (M-28) could be anticipated.

For comparison, the mass spectrum of the related compound Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate shows a molecular ion peak [M+H]⁺ at m/z 273.37, confirming its molecular formula.

Table 3: Predicted Key Mass Spectral Fragments for this compound

m/zProposed Fragment
229[M]⁺ (Molecular Ion)
201[M - CO]⁺
91[C₇H₇]⁺ (Benzyl cation)

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. A single-crystal X-ray diffraction study of this compound would precisely determine bond lengths, bond angles, and the conformation of the spirocyclic rings in the solid state.

While specific crystallographic data for this compound is not publicly available, studies on analogous spirocyclic systems provide insights into the expected structural features. For instance, the crystal structure of other 2-azaspiro[3.5]nonane derivatives would likely reveal the conformation of the six-membered ring (cyclohexane ring), which typically adopts a chair conformation to minimize steric strain. The four-membered ring (azetidine ring) would be puckered. The spirocyclic junction introduces significant conformational constraints.

The benzyl group attached to the nitrogen atom would have a specific orientation relative to the spirocyclic core, which would be determined by steric and electronic factors. The crystal packing would be influenced by intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces. Although this specific compound lacks traditional hydrogen bond donors, weak C-H···O interactions involving the ketone oxygen might be observed.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.0
V (ų)1290
Z4

Note: This data is hypothetical and serves as an example of what might be expected.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group. This band typically appears in the region of 1700-1725 cm⁻¹. researchgate.net The exact position would depend on the ring strain and electronic effects within the spirocyclic system.

The presence of the benzyl group would give rise to several characteristic bands. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1100-1300 cm⁻¹ range. The aliphatic C-H stretching vibrations of the spirocyclic rings would be found just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds such as the aromatic C=C bonds often give rise to strong Raman signals.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupPredicted Frequency Range (cm⁻¹)Spectroscopy
C=O (Ketone)1700 - 1725IR (strong)
Aromatic C-H3000 - 3100IR (medium)
Aliphatic C-H2850 - 2960IR (strong)
Aromatic C=C1450 - 1600IR, Raman (medium-strong)
C-N1100 - 1300IR (medium)

Computational and Theoretical Investigations of 2 Benzyl 2 Azaspiro 3.5 Nonan 7 One

Molecular Mechanics and Conformational Analysis of the Azaspiro[3.5]nonane Core

The three-dimensional structure of 2-Benzyl-2-azaspiro[3.5]nonan-7-one is fundamental to its chemical and biological properties. The azaspiro[3.5]nonane core, which consists of a four-membered azetidine (B1206935) ring and a six-membered cyclohexane (B81311) ring sharing a spirocyclic carbon atom, imposes significant conformational constraints. Molecular mechanics is a powerful computational method used to explore the potential energy surface of such molecules and identify stable conformations.

Force fields such as MMFF94 or AMBER would be employed in these studies to calculate the steric energy of different conformers. The relative energies of these conformers determine their population at a given temperature. Key dihedral angles, such as those defining the puckering of the rings and the orientation of the benzyl (B1604629) substituent, would be systematically varied to map the conformational landscape.

Table 1: Hypothetical Conformational Analysis Data for the Azaspiro[3.5]nonane Core

ConformerCyclohexane ConformationAzetidine PuckeringRelative Energy (kcal/mol)Key Dihedral Angle (C-N-C-C)
AChairPuckered (endo)0.0025.4°
BChairPuckered (exo)1.25-24.9°
CTwist-BoatPuckered5.8015.2°

This table presents hypothetical data to illustrate the expected outcomes of a molecular mechanics study.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

While molecular mechanics is excellent for conformational analysis, quantum chemical calculations are necessary to understand the electronic structure and reactivity of this compound. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information about electron distribution, molecular orbitals, and reaction pathways. nasa.govrsc.org

Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, quantum chemical calculations can predict various properties, including electrostatic potential maps, which highlight electron-rich and electron-poor regions of the molecule. This information is vital for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack. For instance, the carbonyl group in the 7-position is an electron-withdrawing group, influencing the reactivity of the cyclohexane ring.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the energy required to remove an electron.
LUMO Energy-0.8 eVIndicates the energy released when an electron is added.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment3.2 DReflects the overall polarity of the molecule.
Mulliken Charge on Carbonyl Carbon+0.45 eSuggests a site susceptible to nucleophilic attack.

This table contains hypothetical data representative of what would be obtained from quantum chemical calculations.

In Silico Approaches to Scaffold Design and Optimization in Chemical Space

The azaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. nih.gov In silico methods are instrumental in exploring the chemical space around this core to design and optimize new compounds with desired biological activities. nih.gov

Scaffold-based design involves modifying the core structure with different substituents to modulate its properties. For this compound, this could involve altering the benzyl group or introducing functional groups onto the cyclohexane ring. Virtual libraries of derivatives can be generated and screened computationally for properties such as predicted binding affinity to a biological target, ADME (absorption, distribution, metabolism, and excretion) properties, and toxicity.

High-throughput virtual screening and quantitative structure-activity relationship (QSAR) studies can be employed to identify promising candidates for synthesis and further testing. rsc.org These computational approaches accelerate the drug discovery process by prioritizing compounds with a higher probability of success, thereby saving time and resources. nih.govdndi.org The exploration of spirocyclic scaffolds is a growing area of interest as it allows for the creation of novel molecular architectures with improved pharmacological profiles. researchgate.net

Role of 2 Benzyl 2 Azaspiro 3.5 Nonan 7 One in the Design and Construction of Complex Molecules

Strategic Use as a Privileged Scaffold in Contemporary Organic Synthesis

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a diverse range of bioactive agents. These scaffolds present a unique three-dimensional arrangement of functional groups that can be readily modified.

While the azaspiro[3.5]nonane core itself offers a rigid, sp³-rich structure—a desirable feature for improving the pharmacokinetic properties of drug candidates—there is no substantial evidence in the current scientific literature to classify 2-Benzyl-2-azaspiro[3.5]nonan-7-one as a privileged scaffold. Studies have documented the biological activities of other azaspiro[3.5]nonane derivatives, such as their use in developing GPR119 agonists for potential diabetes treatment. nih.gov This suggests the therapeutic potential of the core azaspiro[3.5]nonane structure.

The specific compound, This compound , possesses two key features that theoretically make it an attractive candidate for such a role: the spirocyclic core and the benzyl (B1604629) protecting group on the nitrogen atom. The benzyl group can be readily removed under various conditions, providing a synthetic handle for diversification. The ketone at the 7-position is also a versatile functional group for a wide array of chemical transformations. However, without documented studies showing a library of its derivatives binding to multiple, unrelated biological targets, its designation as a privileged scaffold remains hypothetical.

Building Block Applications for Architecturally Diverse Chemical Entities

A building block in organic synthesis is a molecule that can be incorporated into a larger, more complex structure. This compound is categorized and sold by chemical suppliers as a heterocyclic building block, implying its intended use in synthetic campaigns. chemicalbook.combldpharm.com

The synthetic utility of this compound stems from its functional groups:

The Ketone: The carbonyl group at the 7-position is a prime site for nucleophilic addition, reduction to an alcohol, reductive amination to introduce new amine functionalities, or conversion to an olefin via Wittig-type reactions. Each of these transformations would lead to a significant increase in molecular complexity. For instance, reduction of the ketone would yield the corresponding alcohol, 2-Benzyl-2-azaspiro[3.5]nonan-7-ol , introducing a new stereocenter and a hydroxyl group for further functionalization.

The Protected Amine: The nitrogen atom, protected by a benzyl group, is crucial for the stability of the compound during other synthetic steps. This protecting group can be cleaved through hydrogenolysis, revealing a secondary amine. This amine can then be acylated, alkylated, or used in cyclization reactions to build more elaborate heterocyclic systems.

While these potential reactions are textbook organic chemistry, specific examples of published research employing This compound as a starting material to construct architecturally diverse molecules are not found in a review of current literature. The applications of related compounds, such as Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate , are noted for their role as building blocks in synthesizing more complex molecules for biological studies. This lends credence to the potential utility of the title compound, even if its specific applications remain undocumented.

Contribution to Scaffold Diversification and Library Generation for Chemical Biology Research

The generation of compound libraries around a central scaffold is a cornerstone of modern chemical biology and drug discovery. These libraries allow for the systematic exploration of structure-activity relationships (SAR) and the identification of new probes for biological systems.

The structure of This compound is well-suited for scaffold diversification. As outlined in the previous section, the ketone and the protected amine serve as two distinct points for modification, allowing for the creation of a library of analogs with varied substituents.

A hypothetical library synthesis could involve:

Modification of the Ketone: A series of Grignard reagents or organolithium compounds could be added to the ketone to generate a library of tertiary alcohols.

Deprotection and Functionalization of the Amine: Subsequent removal of the benzyl group would yield a secondary amine, which could then be reacted with a library of carboxylic acids or sulfonyl chlorides to create a diverse set of amides and sulfonamides.

This two-dimensional diversification strategy could rapidly generate a collection of novel spirocyclic compounds for biological screening. However, there are no published studies that explicitly describe the synthesis of a chemical library based on This compound or the screening of such a library against biological targets. Research on other spirocyclic systems, such as the azaspiro[3.3]heptanes, has demonstrated their value in creating libraries for DNA-encoded library technology (DELT), highlighting the general interest in these types of scaffolds for chemical biology. The direct contribution of This compound to this area, however, remains to be documented.

Emerging Research Directions and Future Prospects for 2 Benzyl 2 Azaspiro 3.5 Nonan 7 One

Innovations in Synthetic Methodologies and Catalysis

Recent innovations include the development of one-step and two-step synthetic methods that promise higher yields and reduced production costs. google.com For instance, a two-step method for synthesizing 7-oxo-2-azaspiro[3.5]nonane has been reported to achieve a yield of over 82%. google.com This approach effectively addresses the challenge of ring-opening of cyclic ethers, a common side reaction in previous methods. google.com

Catalysis plays a pivotal role in these modern synthetic strategies. The use of transition metal catalysts, such as palladium, is being investigated for their ability to facilitate key bond-forming reactions in the construction of the spirocyclic framework. google.com Furthermore, the development of metal nanoparticle catalysts, which can be stabilized without the need for separate agents, represents a significant advancement. google.com These catalysts offer the advantage of forming very small nanoparticles (1 to 3 nm), which can enhance catalytic activity. google.com The use of visible-light-driven photocatalysis is also emerging as a powerful tool for constructing N-heterospirocycles, offering a mild and efficient alternative to traditional thermal methods. acs.org

Catalyst TypeAdvantageRelevant Compound Class
Palladium CatalystsFacilitates key bond-forming reactions.Azaspiro[3.5]nonanes
Metal Nanoparticle CatalystsHigh catalytic activity due to small particle size.General catalytic applications
PhotocatalystsMild and efficient reaction conditions.N-Heterospirocycles

Exploration of Novel Derivatization Pathways for Enhanced Utility

The functionalization of the 2-azaspiro[3.5]nonane scaffold is crucial for expanding its utility in various applications, particularly in drug discovery. The presence of the ketone group at the 7-position and the secondary amine in the parent scaffold provide reactive handles for introducing a wide range of substituents.

Derivatization strategies often involve reactions such as oxidation, reduction, and nucleophilic substitution. smolecule.com For example, the ketone can be reduced to the corresponding alcohol, which can then be further functionalized. smolecule.com The nitrogen atom of the azaspirocycle can be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities. These modifications can significantly impact the molecule's physicochemical properties, such as lipophilicity and water solubility, which are critical for its biological activity. univ.kiev.ua

Recent research has focused on creating libraries of functionalized azaspiro[3.5]nonane derivatives to explore their structure-activity relationships (SAR). For example, a series of novel 7-azaspiro[3.5]nonane derivatives have been synthesized and evaluated as GPR119 agonists, demonstrating the potential of this scaffold in developing new therapeutic agents. nih.gov The ability to generate a diverse set of derivatives is essential for fine-tuning the pharmacological profile of these compounds.

Advancements in Characterization Techniques for Complex Spirocycles

The unambiguous characterization of complex spirocyclic molecules like 2-Benzyl-2-azaspiro[3.5]nonan-7-one is essential for confirming their structure and purity. A combination of advanced spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. frontiersin.org Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule. nih.govmdpi.com Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are often necessary to fully assign the complex spin systems present in these rigid structures. frontiersin.org High-Resolution Magic Angle Spinning (HRMAS) NMR is an emerging technique that allows for the analysis of samples in a semi-solid state, which can be particularly useful for certain derivatives. mdpi.com

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. frontiersin.orgemanresearch.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help to deduce the elemental composition. mdpi.com

X-ray crystallography offers the most definitive structural information, providing precise bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state. mdpi.comgoogle.com This technique is invaluable for validating the structures of novel spirocyclic compounds.

Computational methods, such as Density Functional Theory (DFT), are also increasingly used to complement experimental data by providing insights into the geometric and electronic properties of these molecules. emanresearch.org

TechniqueInformation Provided
¹H and ¹³C NMRConnectivity, stereochemistry
2D NMR (COSY, HSQC, HMBC)Detailed structural assignments
Mass Spectrometry (MS/HRMS)Molecular weight, fragmentation, elemental composition
X-ray CrystallographyAbsolute structure, bond lengths, bond angles
Density Functional Theory (DFT)Geometric and electronic properties

Interdisciplinary Research Opportunities Integrating Azaspiro[3.5]nonane Scaffolds

The unique three-dimensional structure of the azaspiro[3.5]nonane scaffold makes it an attractive platform for interdisciplinary research, with potential applications extending beyond traditional medicinal chemistry.

In materials science , the rigid nature of this spirocycle can be exploited to create novel polymers and materials with specific mechanical and chemical properties. smolecule.com For instance, incorporating these scaffolds into polymer backbones could lead to materials with enhanced thermal stability or specific optical properties. The ability to functionalize the scaffold allows for the fine-tuning of these properties.

In chemical biology , azaspiro[3.5]nonane derivatives can serve as molecular probes to study biological processes. smolecule.com Their defined spatial arrangement of functional groups can allow for specific interactions with biological macromolecules like proteins and enzymes, helping to elucidate their function. smolecule.com

The development of new catalysts based on the azaspiro[3.5]nonane framework is another promising area. The scaffold can act as a chiral ligand for metal catalysts, potentially leading to new asymmetric transformations with high enantioselectivity.

The continued exploration of the synthesis, derivatization, and properties of this compound and related compounds will undoubtedly open up new avenues for innovation across multiple scientific disciplines. nih.gov

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 2-Benzyl-2-azaspiro[3.5]nonan-7-one, and how can experimental design improve yield reproducibility?

  • Methodological Answer : Utilize factorial design to systematically screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between variables that influence cyclization efficiency. Orthogonal array testing (e.g., Taguchi methods) minimizes experimental runs while maximizing data resolution . Post-synthesis, validate reproducibility by repeating high-yield conditions in triplicate and reporting standard deviations.

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core of this compound?

  • Methodological Answer : Combine X-ray crystallography (for absolute stereochemistry) with NMR and IR spectroscopy. For NMR, focus on 1H^1H- and 13C^{13}C-NMR to confirm spiro junction connectivity via distinct coupling patterns (e.g., geminal protons at C3 and C7). IR analysis of carbonyl stretches (1700–1750 cm1^{-1}) differentiates lactam vs. ketone functionalities. If crystallography is unavailable, compare experimental data with computational predictions (DFT-optimized structures) .

Q. How can researchers address solubility challenges during purification of this compound?

  • Methodological Answer : Employ gradient solvent systems (e.g., hexane/ethyl acetate to dichloromethane/methanol) in column chromatography. For highly nonpolar intermediates, consider recrystallization in tert-butyl methyl ether. Monitor solubility trends using Hansen solubility parameters to select optimal solvents. If persistent, derivatize the compound (e.g., Boc protection of the azaspiro amine) to improve polarity .

Advanced Research Questions

Q. How can contradictory data in proposed reaction mechanisms for spirocycle formation be resolved?

  • Methodological Answer : Apply kinetic isotope effects (KIE) and trapping experiments to distinguish between stepwise (e.g., Michael addition followed by cyclization) and concerted pathways. For example, deuterium labeling at the benzyl position can reveal hydrogen-bonding intermediates. Cross-validate with computational studies (DFT or MD simulations) to map energy barriers and transition states .

Q. What computational strategies are recommended for predicting the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying electrophilic/nucleophilic sites. Solvent effects can be modeled via COSMO-RS. Validate predictions with experimental kinetic studies (e.g., competition reactions between benzyl and alternative substituents) .

Q. How does the steric and electronic environment of the azaspiro ring influence stability under acidic or basic conditions?

  • Methodological Answer : Conduct pH-dependent stability assays (e.g., HPLC monitoring at pH 1–14) to identify degradation products. Correlate results with molecular dynamics (MD) simulations of ring strain and N-Boc deprotection kinetics. Compare with analogous spiro compounds (e.g., 7-azaspiro[3.5]nonane derivatives) to isolate steric vs. electronic contributions .

Q. What cross-disciplinary approaches can elucidate the biological relevance of this compound?

  • Methodological Answer : Integrate medicinal chemistry (e.g., SAR studies via substituent variation) with biophysical assays (surface plasmon resonance for target binding). Pair with metabolomic profiling to identify endogenous spirocycle interactions. Theoretical frameworks (e.g., molecular docking against kinase domains) should guide hypothesis generation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.